physical properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
physical properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
This guide provides a comprehensive overview of the key , a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available experimental data for this specific molecule (CAS No. 1261772-06-8), this document focuses on robust predictive methodologies and detailed experimental protocols to empower researchers to fully characterize this compound.
Introduction and Molecular Overview
2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is a complex aromatic carboxylic acid featuring both fluorine and trifluoromethyl substituents. These functional groups are of particular interest in medicinal chemistry as they can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physical properties is paramount for its application in drug discovery and development, impacting everything from formulation to pharmacokinetic profiles.
Molecular Structure:
Caption: Molecular structure of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid.
Core Physical and Chemical Identifiers
A summary of the fundamental identifiers and predicted properties for this compound is presented below. It is critical to note that the boiling point and pKa are theoretical predictions and await experimental verification.
| Property | Value | Source |
| CAS Number | 1261772-06-8 | [1][2] |
| Molecular Formula | C₁₄H₈F₄O₂ | [1][2] |
| Molecular Weight | 284.2 g/mol | [1][2] |
| Predicted Boiling Point | 388.8 ± 42.0 °C | [3] |
| Predicted pKa | 3.11 ± 0.10 | [3] |
Thermal Properties: Melting Point Analysis
The melting point is a crucial indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often suggests the presence of impurities.
Comparative Analysis
Experimental Protocol for Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus.
Objective: To determine the melting point range of the solid compound.
Materials:
-
2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[5]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[6]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary estimate.[7]
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting at least 20 °C below the estimated melting point.[6]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8]
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.
Theoretical Considerations
As an aromatic carboxylic acid, 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is expected to be poorly soluble in water due to its significant non-polar character. However, it should exhibit good solubility in many organic solvents. Furthermore, as an acid, it is expected to be soluble in dilute aqueous bases (e.g., NaOH, NaHCO₃) through the formation of a water-soluble salt.[9][10]
Experimental Protocol for Solubility Determination
Objective: To qualitatively assess the solubility in a range of standard solvents.
Materials:
-
2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
-
Test tubes and rack
-
Vortex mixer
-
Solvents: Water, Hexane, Ethanol, Dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl
Procedure:
-
Sample Addition: Add approximately 10-20 mg of the compound to a clean, dry test tube.[11]
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture. Classify as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
Systematic Testing: Follow a logical progression. If the compound is insoluble in water, proceed to test its solubility in aqueous acid and base.[12]
Caption: Systematic workflow for solubility testing.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound and is a critical parameter in drug development, influencing a compound's absorption and distribution in the body.
Influencing Factors
The predicted pKa of 3.11 suggests a moderately strong organic acid. The acidity of the carboxylic acid group is enhanced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents on the phenyl rings.[13][14] The precise pKa will be a result of the interplay between the inductive and resonance effects of these groups.
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To experimentally determine the pKa of the compound.
Materials:
-
2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
-
Calibrated pH meter and electrode
-
Burette
-
Standardized NaOH solution (e.g., 0.1 M)
-
Co-solvent (e.g., methanol or ethanol, if needed for solubility)
-
Beaker and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette.
-
Data Collection: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Expected Signals: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) due to the protons on the two phenyl rings. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[15][16] Adding a drop of D₂O to the NMR tube should cause the carboxylic acid proton signal to disappear, confirming its identity.[17]
-
Protocol: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹³C NMR:
-
Expected Signals: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[15][16] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons will appear in the 110-160 ppm range, with those bonded to fluorine showing C-F coupling.
-
Protocol: Follow the same sample preparation as for ¹H NMR.
¹⁹F NMR:
-
Expected Signals: Two distinct signals are expected: one for the single fluorine atom on the benzoic acid ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns will provide information about the electronic environment of the fluorine atoms.
-
Protocol: Follow the same sample preparation as for ¹H NMR.
B. Infrared (IR) Spectroscopy
Expected Absorptions:
-
A very broad O-H stretch from the carboxylic acid group is expected from ~2500-3300 cm⁻¹.[18]
-
A strong C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹.[19]
-
C-F stretching absorptions will be present in the 1000-1400 cm⁻¹ region.
-
C-O stretching will be observed around 1210-1320 cm⁻¹.[18]
-
Aromatic C-H and C=C stretches will also be present.
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum.
C. Mass Spectrometry (MS)
Expected Fragmentation:
-
Electron Ionization (EI) may show a molecular ion peak (M⁺) at m/z = 284.2. However, for fluorinated compounds, the molecular ion can sometimes be weak or absent.[20][21]
-
Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
-
The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns.
Protocol (Direct Infusion ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to determine the most sensitive ionization method.
Conclusion and Data Synthesis
This guide provides a comprehensive framework for the characterization of the . By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to build a complete profile of this compound. The combination of thermal analysis, solubility profiling, pKa determination, and multi-technique spectroscopic analysis will provide a robust and reliable dataset, essential for advancing its potential applications in research and development. The predicted values serve as a valuable starting point for experimental design and data interpretation.
References
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